molecular formula C26H23N3O5S B241884 Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No. B241884
M. Wt: 489.5 g/mol
InChI Key: RGHNELAKWYILST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a synthetic derivative of chromeno[2,3-c]pyrrole, which has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its biological activities by inhibiting various signaling pathways involved in cancer cell proliferation and survival. This compound has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell growth and survival. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been shown to possess various biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several advantages for lab experiments. This compound is relatively easy to synthesize and has good stability. It can be easily modified to produce analogs with different biological activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.

Future Directions

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has several potential future directions. One of the future directions is to investigate its potential applications in other diseases, such as viral infections and autoimmune diseases. Another future direction is to develop more potent analogs with improved bioavailability and efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can be synthesized using a multi-step reaction process. The first step involves the synthesis of 5-isobutyl-1,3,4-thiadiazol-2-amine by reacting isobutylamine with thiosemicarbazide. The second step involves the synthesis of 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole by reacting 3-acetyl-2H-chromen-2-one with malononitrile and ammonium acetate. The final step involves the coupling of 5-isobutyl-1,3,4-thiadiazol-2-amine with 7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrole using methyl 4-bromobenzoate as a coupling agent.

Scientific Research Applications

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been extensively studied for its potential applications in cancer treatment. It has been reported to inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and colorectal cancer cells. Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Product Name

Methyl 4-[2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H23N3O5S/c1-13(2)11-19-27-28-26(35-19)29-21(15-6-8-16(9-7-15)25(32)33-4)20-22(30)17-12-14(3)5-10-18(17)34-23(20)24(29)31/h5-10,12-13,21H,11H2,1-4H3

InChI Key

RGHNELAKWYILST-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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